molecular formula C5H4Cl2N2S B1295554 2,4-Dichloro-5-(methylsulfanyl)pyrimidine CAS No. 7401-98-1

2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Cat. No.: B1295554
CAS No.: 7401-98-1
M. Wt: 195.07 g/mol
InChI Key: PQLHCTKAQZYUMI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4Cl2N2S It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a methylsulfanyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine typically involves the chlorination of 5-(methylsulfanyl)pyrimidine. One common method includes the reaction of 5-(methylsulfanyl)pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the methylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Reduction: Dechlorinated or demethylsulfanylated derivatives.

Scientific Research Applications

2,4-Dichloro-5-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylsulfanyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-methoxypyrimidine
  • 2,4-Dichloro-5-(ethylsulfanyl)pyrimidine

Uniqueness

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,4-dichloro-5-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHCTKAQZYUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288196
Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-98-1
Record name 7401-98-1
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Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(methylsulphanyl)pyrimidine
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